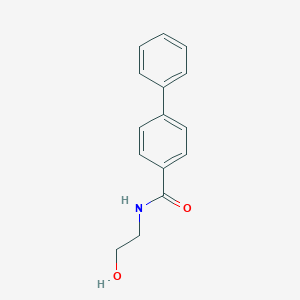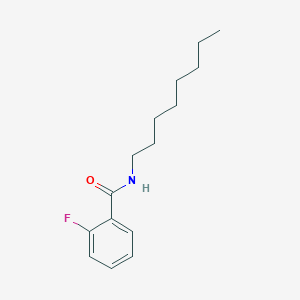
Methyl 4-(undec-10-enoylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(undec-10-enoylamino)benzoate is an organic compound with the molecular formula C19H27NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and an amide linkage is formed with 10-undecenoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(undec-10-enoylamino)benzoate typically involves the following steps:
Esterification: Benzoic acid is esterified with methanol in the presence of an acidic catalyst such as sulfuric acid to form methyl benzoate.
Amidation: The methyl benzoate is then reacted with 10-undecenoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency of the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond of the undecenoic acid moiety.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The aromatic ring of the benzoate moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of nitro derivatives.
科学的研究の応用
Methyl 4-(undec-10-enoylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of Methyl 4-(undec-10-enoylamino)benzoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with membrane proteins and enzymes, altering their function .
類似化合物との比較
Methyl 4-aminobenzoate: Known for its use as a local anesthetic.
Methyl 4-hydroxybenzoate: Commonly used as a preservative in cosmetics and pharmaceuticals.
Methyl 4-nitrobenzoate: Used as an intermediate in organic synthesis.
Uniqueness: Methyl 4-(undec-10-enoylamino)benzoate is unique due to its long aliphatic chain with a double bond, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological membranes and makes it a valuable compound for research in drug delivery and material science .
特性
分子式 |
C19H27NO3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
methyl 4-(undec-10-enoylamino)benzoate |
InChI |
InChI=1S/C19H27NO3/c1-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(13-15-17)19(22)23-2/h3,12-15H,1,4-11H2,2H3,(H,20,21) |
InChIキー |
DNIPYHAFXGQHPI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B312593.png)
![Ethyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B312594.png)
![Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B312595.png)
![N-[4-(diethylamino)phenyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B312604.png)




![N-octyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B312612.png)




